molecular formula C17H24N4O2 B3859885 N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide

N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide

Cat. No.: B3859885
M. Wt: 316.4 g/mol
InChI Key: RXOUCKMTFBBLHM-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl group.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Cyclohexyl Derivatives: Compounds with a cyclohexyl group that exhibit similar chemical properties.

    Oxolan-2-ylmethyl Derivatives: Compounds containing the oxolan-2-ylmethyl group with comparable reactivity.

Uniqueness

N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, cyclohexyl group, and oxolan-2-ylmethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-10-21(14-7-4-3-5-8-14)17(22)16-13-20(19-18-16)12-15-9-6-11-23-15/h1,13-15H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOUCKMTFBBLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCCCC1)C(=O)C2=CN(N=N2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide
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N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide
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N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide
Reactant of Route 6
N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide

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